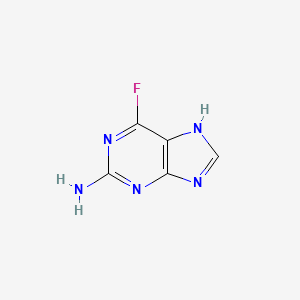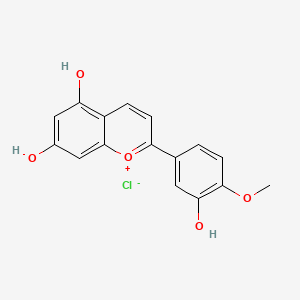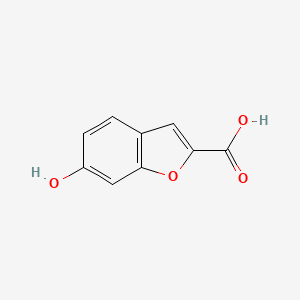
Acide 6-hydroxybenzofuran-2-carboxylique
Vue d'ensemble
Description
6-Hydroxybenzofuran-2-carboxylic acid is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzofuran ring with a hydroxyl group at the 6-position and a carboxylic acid group at the 2-position.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés du benzofurane, y compris l'acide 6-hydroxybenzofuran-2-carboxylique, ont montré des effets inhibiteurs significatifs de la croissance cellulaire dans divers types de cellules cancéreuses. Par exemple, certains composés se sont avérés inhiber les cellules de leucémie, de cancer du poumon non à petites cellules, de cancer du côlon, de cancer du SNC, de mélanome et de cancer de l'ovaire .
Applications pharmaceutiques
Certains composés benzofuraniques sont reconnus pour leurs nombreuses applications pharmaceutiques. Des exemples notables incluent l'amiodarone et le psoralène, qui sont utilisés dans les médicaments pour les troubles du rythme cardiaque et les affections cutanées, respectivement .
Synthèse organique
L'this compound est un squelette dans de nombreux produits naturels et pharmaceutiques. Il est fréquemment utilisé dans la synthèse des moracines, des furochromones et des analogues du psoralène .
Réponses colorimétriques et fluorogéniques
Les acides carboxyliques, y compris les dérivés du benzofurane, sont utilisés pour leurs réponses colorimétriques et fluorogéniques nettes dans des conditions physiologiques et comme additifs alimentaires .
Procédé de synthèse
Un procédé optimisé pour la préparation de 6-hydroxybenzofurane implique la réaction de la 2-hydroxy-4-méthoxybenzaldéhyde avec l'acide chloroacétique, suivie d'une déméthylation pour obtenir le produit souhaité. Ce procédé est réputé pour être sûr, rentable, écologiquement sain et évolutif .
Mécanisme D'action
Target of Action
6-Hydroxybenzofuran-2-carboxylic acid is a derivative of benzofuran, a structure widely distributed in nature and known for its diverse biological activities Benzofuran derivatives have been found to exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
It is known that benzofuran derivatives can interact with biological targets in various ways, leading to a range of effects
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives are known to exhibit a variety of biological activities, suggesting that 6-hydroxybenzofuran-2-carboxylic acid may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
Analyse Biochimique
Biochemical Properties
6-Hydroxybenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of 6-Hydroxybenzofuran-2-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, 6-Hydroxybenzofuran-2-carboxylic acid can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 6-Hydroxybenzofuran-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, 6-Hydroxybenzofuran-2-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxybenzofuran-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Hydroxybenzofuran-2-carboxylic acid remains stable under specific conditions but can degrade under others, leading to a loss of activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 6-Hydroxybenzofuran-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
6-Hydroxybenzofuran-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can affect metabolic flux and alter the levels of various metabolites. Additionally, 6-Hydroxybenzofuran-2-carboxylic acid can act as a substrate for certain enzymes, leading to the production of metabolites with distinct biological activities .
Transport and Distribution
Within cells and tissues, 6-Hydroxybenzofuran-2-carboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The localization and accumulation of 6-Hydroxybenzofuran-2-carboxylic acid within specific tissues can influence its biological activity and overall efficacy .
Subcellular Localization
The subcellular localization of 6-Hydroxybenzofuran-2-carboxylic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 6-Hydroxybenzofuran-2-carboxylic acid within cells can determine its specific biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxybenzofuran-2-carboxylic acid typically involves a multi-step process:
Reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid: This step forms an intermediate compound.
Formation of 6-methoxybenzofuran: The
Propriétés
IUPAC Name |
6-hydroxy-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQBMJRTSYWMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573736 | |
| Record name | 6-Hydroxy-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334022-87-6 | |
| Record name | 6-Hydroxy-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


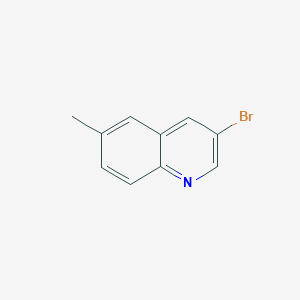
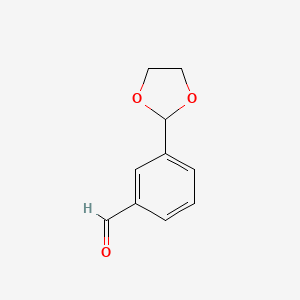
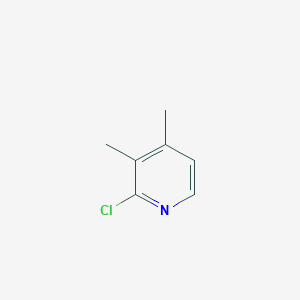

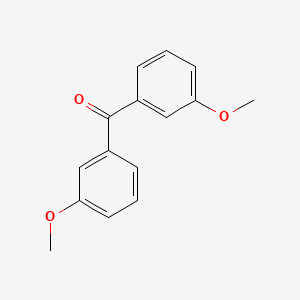

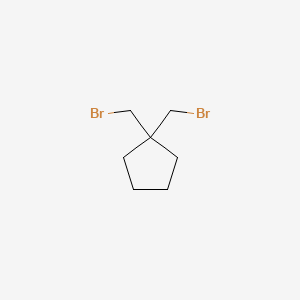
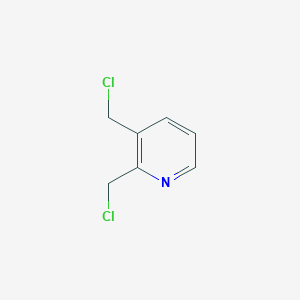
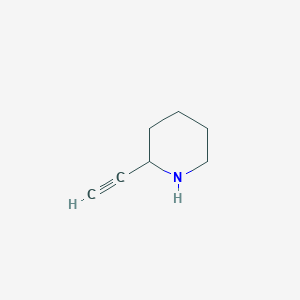
![Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1602018.png)
![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)

